MNITMT

Descripción general

Descripción

El butilcarbamato de yodopropinilo es un polvo cristalino de color amarillo claro a beige conocido por sus potentes propiedades fungicidas y antimicrobianas. Se utiliza ampliamente como conservante en diversas industrias, incluidas cosméticos, productos de cuidado personal, pinturas y recubrimientos . Este compuesto es eficaz a concentraciones muy bajas y tiene un amplio espectro de actividad contra hongos y bacterias .

Aplicaciones Científicas De Investigación

El butilcarbamato de yodopropinilo tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El butilcarbamato de yodopropinilo ejerce sus efectos al interrumpir las membranas celulares de los hongos y las bacterias, lo que lleva a la lisis celular y la muerte . El compuesto se dirige a la bicapa lipídica de la membrana celular, causando un aumento de la permeabilidad y la fuga de los contenidos celulares . Este mecanismo es eficaz contra un amplio espectro de especies microbianas .

Compuestos similares:

- 3-Iodo-2-propín-1-il N-butilcarbamato

- 3-Iodoprop-2-yn-1-il butilcarbamato

- 3-Iodopropargil N-butilcarbamato

Comparación: El butilcarbamato de yodopropinilo es único debido a su alta eficacia a bajas concentraciones y su amplio espectro de actividad contra hongos y bacterias . En comparación con otros compuestos similares, es más estable en un amplio rango de niveles de pH y es rentable . Su perfil de seguridad también es favorable, lo que lo hace adecuado para su uso en diversos productos de consumo .

Análisis Bioquímico

Biochemical Properties

MNITMT plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving both binding and modulation of enzymatic activity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound exerts its effects through a variety of mechanisms, including modulation of enzyme activity and changes in gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions result in a variety of cellular effects, including changes in cell signaling pathways and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability and degradation patterns typical of many biochemical compounds . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with various transporters and binding proteins . It can also affect its localization or accumulation within cells .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . This can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El butilcarbamato de yodopropinilo se sintetiza mediante la reacción de 3-yodo-2-propín-1-ol con isocianato de butilo. La reacción típicamente ocurre en presencia de una base, como trietilamina, y un solvente orgánico, como diclorometano. La reacción se lleva a cabo a temperatura ambiente, y el producto se purifica mediante recristalización .

Métodos de producción industrial: En entornos industriales, la producción de butilcarbamato de yodopropinilo implica rutas sintéticas similares pero a mayor escala. El proceso está optimizado para la eficiencia y la rentabilidad, asegurando altos rendimientos y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: El butilcarbamato de yodopropinilo se somete a diversas reacciones químicas, incluyendo hidrólisis, oxidación y sustitución.

Reactivos y condiciones comunes:

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen 3-yodo-2-propín-1-ol, butilcarbamato y óxido de butilcarbamato de yodopropinilo .

Comparación Con Compuestos Similares

- 3-Iodo-2-propynyl N-butylcarbamate

- 3-Iodoprop-2-yn-1-yl butylcarbamate

- 3-Iodopropargyl N-butylcarbamate

Comparison: Iodopropynyl butylcarbamate is unique due to its high efficacy at low concentrations and its broad spectrum of activity against fungi and bacteria . Compared to other similar compounds, it is more stable across a wide range of pH levels and is cost-effective . Its safety profile is also favorable, making it suitable for use in various consumer products .

Propiedades

IUPAC Name |

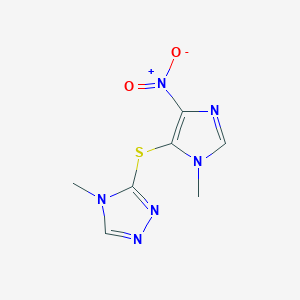

4-methyl-3-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N6O2S/c1-11-3-8-5(13(14)15)6(11)16-7-10-9-4-12(7)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMBDIMPYACLUDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1SC2=NN=CN2C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

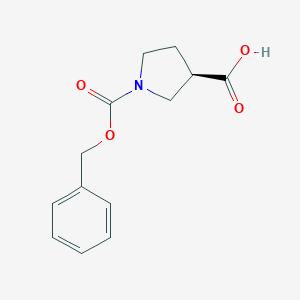

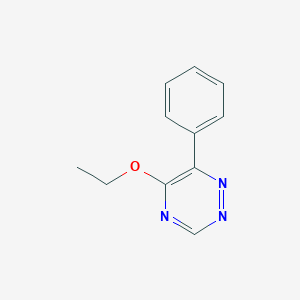

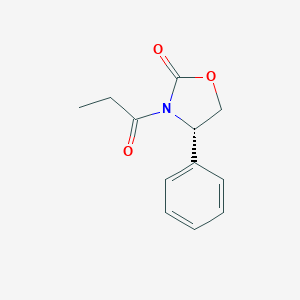

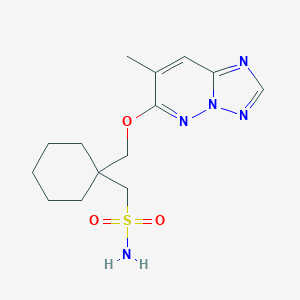

Feasible Synthetic Routes

Q1: What are the genotoxic and cytotoxic effects of MNITMT on bone marrow cells?

A1: Research suggests that high doses of this compound can induce both genotoxic and cytotoxic effects in mouse bone marrow cells []. Specifically, this compound was found to significantly reduce the mitotic index at concentrations of 10 and 20 mg/ml, indicating interference with cell division. Additionally, a dose-dependent increase in micronuclei formation was observed, suggesting DNA damage []. While lower doses (2 and 5 mg/ml) did not show significant bone marrow toxicity, the highest dose (20 mg/ml) led to a 50% reduction in the bone marrow cell proliferation rate [].

Q2: How does the immunosuppressive activity of this compound compare to Azathioprine (AZA)?

A2: Studies comparing this compound to AZA, a known immunosuppressant, revealed interesting findings. this compound (2 mg/kg/day) demonstrated a more rapid onset of immunosuppression in rabbits, significantly inhibiting antibody response by day 14 of administration. In contrast, AZA at the same dose took significantly longer (60 days post-treatment) to achieve comparable immunosuppression []. This suggests this compound could potentially offer a faster-acting immunosuppressive effect compared to AZA.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B70719.png)

![2-[Bis(cyanomethyl)amino]propanoic acid](/img/structure/B70724.png)